2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-21-20(23)17-13-19(22-18-8-6-5-7-16(17)18)14-9-11-15(12-10-14)24-4-2/h5-13H,3-4H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXKWIBHDMHSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Moiety: The carboxamide group is introduced by reacting the quinoline derivative with ethylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Antiviral Applications
Recent studies have identified quinoline derivatives as promising antiviral agents. The compound 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide has been explored for its activity against various viruses, including Enterovirus D68 (EV-D68), which is known for causing respiratory illnesses.
Case Study: Enterovirus D68
In a study assessing the antiviral efficacy of various quinoline derivatives, it was found that compounds with modifications at specific positions on the quinoline ring exhibited enhanced activity against EV-D68. The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position significantly influenced antiviral potency, suggesting that further optimization could yield even more effective agents .
Antitubercular Activity
Another significant application of this compound is in the fight against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB).
Discovery and Screening
Recent research focused on synthesizing new 2-arylquinoline derivatives aimed at inhibiting Mtb. The synthesized compounds were screened using established methods like the Microplate Alamar Blue Assay (MABA) and LORA (Low Oxygen Recovery Assay). Notably, derivatives based on the quinoline structure demonstrated potent inhibitory effects against Mtb DNA gyrase, a critical enzyme for bacterial DNA replication and transcription .
Efficacy and Structure-Activity Relationship
The study highlighted that certain modifications at the C-2 and C-6 positions of the quinoline ring significantly enhanced antitubercular activity. For example, specific substitutions led to compounds exhibiting IC50 values in the nanomolar range, indicating their potential as lead candidates for further development into anti-TB drugs .
Neuroprotective Potential
Beyond antiviral and antitubercular applications, there is emerging interest in the neuroprotective effects of quinoline derivatives. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage.
In Vitro Studies
In vitro models using PC12 cells have shown that certain quinoline derivatives can mitigate corticosterone-induced neurotoxicity. This protective effect is believed to be linked to their ability to modulate oxidative stress levels within neuronal cells, thereby promoting cell survival under stress conditions .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
*Calculated based on formula C₂₀H₂₀N₂O₂.
Key Observations :
Insights :
- High yields (>75%) are achievable via catalytic hydrogenation (e.g., ) or esterification .
- Amide couplings (e.g., EDC/HOBt in ) often yield 50–70%, influenced by steric bulk of substituents.
- The target compound’s synthesis likely follows similar steps, though specific data are unavailable in the provided evidence.
Pharmacological Activity
- Antimicrobial Activity: 2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide exhibits multi-stage antimicrobial activity, likely due to the morpholinoethyl group enhancing target engagement . N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives show moderate antibacterial effects (MIC: 8–32 µg/mL) against S. aureus and E. coli .
Binding Affinity :
CNS Penetration :
- Ethyl and small alkyl groups (e.g., in the target compound) are associated with improved blood-brain barrier permeability compared to polar substituents .
Biological Activity
2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antitubercular properties, supported by various research findings.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of quinoline derivatives, including this compound. A study conducted on a series of quinoline-tethered compounds demonstrated their effectiveness as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, particularly against breast cancer cell lines such as MCF-7. The results indicated that these compounds could induce cell cycle arrest and apoptosis through the inhibition of EGFR signaling pathways, making them promising candidates for cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | EGFR inhibition leading to apoptosis |
Antibacterial Activity
The antibacterial properties of quinoline derivatives have been extensively studied. A comparative analysis revealed that several substituted quinoline carboxamides exhibited significant activity against Mycobacterium tuberculosis (Mtb). Specifically, compounds with similar structural motifs to this compound showed promising results in inhibiting the growth of Mtb, suggesting that modifications to the quinoline structure can enhance antibacterial efficacy .
Key Findings:
- Compounds structurally related to this compound demonstrated higher activity against Mtb than standard treatments like isoniazid.
- The mechanism involves interference with bacterial DNA gyrase, crucial for bacterial replication .
Antitubercular Activity
In a focused study on antitubercular agents, new analogs of quinoline carboxylic acids were synthesized and screened for activity against Mtb. The findings indicated that certain derivatives exhibited potent inhibition at low micromolar concentrations. The structure–activity relationship (SAR) analysis suggested that specific substitutions on the quinoline ring could enhance biological activity while minimizing cytotoxicity .
| Compound | Target | EC50 (µM) | Cytotoxicity (CC50) |
|---|---|---|---|
| This compound | Mtb DNA gyrase | TBD | TBD |
Case Studies
- EGFR Inhibition in Cancer Therapy : A study evaluated the effects of various quinoline derivatives on breast cancer cell lines. The results demonstrated significant cell death in response to treatment with compounds similar to this compound, reinforcing the potential for these compounds in targeted cancer therapies .
- Antitubercular Efficacy : Another study focused on the synthesis of new quinolone derivatives aimed at combating tuberculosis. These compounds were tested against multiple strains of Mtb, showing promising results in terms of both potency and selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-ethoxyphenyl)-N-ethylquinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted anilines with carbonyl precursors, followed by cyclization. Key steps include the introduction of the ethoxyphenyl group via nucleophilic substitution and carboxamide formation through coupling reactions. Optimization strategies include adjusting solvent polarity (e.g., DMF or THF), temperature control (reflux vs. room temperature), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For quinoline derivatives, UV-Vis spectroscopy can monitor electronic transitions related to the aromatic core. Differential Scanning Calorimetry (DSC) may also determine crystallinity .
Q. How can researchers design in vitro assays to evaluate the anticancer potential of this quinoline derivative?
- Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Compare results with normal cell lines (e.g., HEK293) to assess selectivity. Follow-up assays include apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Dose-response curves and IC₅₀ calculations are essential for quantifying potency .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the quinoline core?
- Methodological Answer : Systematic substitution of the ethoxyphenyl or ethylamide groups with electron-donating/withdrawing moieties (e.g., halogens, methoxy) can elucidate SAR. Computational tools like molecular docking predict binding affinities to targets (e.g., topoisomerases). Pair synthetic modifications with bioactivity data to identify critical functional groups. For example, bulky substituents may enhance target specificity but reduce solubility .
Q. What experimental approaches can resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell line origin, serum concentration). Validate target engagement using competitive binding assays (e.g., fluorescence polarization) or CRISPR-edited cell lines. Cross-reference pharmacokinetic parameters (e.g., plasma stability) to account for bioavailability differences. Meta-analyses of published datasets may identify confounding variables .
Q. What methodologies are employed to study the compound's interaction with specific enzymatic targets, such as kinases or proteases?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics (Kd, Kon/Koff). Enzyme inhibition assays (e.g., fluorescence-based protease activity) measure IC₅₀ values. X-ray crystallography or cryo-EM provides structural insights into binding modes. For kinases, use phosphorylation-specific antibodies in Western blotting .
Q. How should researchers approach the optimization of pharmacokinetic properties while maintaining efficacy?
- Methodological Answer : Balance lipophilicity (logP) and aqueous solubility by introducing polar groups (e.g., hydroxyl, amine) without compromising target binding. In vitro ADME studies (e.g., microsomal stability, Caco-2 permeability) guide structural tweaks. Pro-drug strategies (e.g., esterification of carboxyl groups) can enhance bioavailability. Pharmacodynamic modeling links plasma concentrations to efficacy .
Q. What are the critical considerations for ensuring reproducibility in synthetic protocols across different laboratories?
- Methodological Answer : Document reaction parameters exhaustively (e.g., solvent batch, humidity, stirring rate). Use certified reference standards for NMR/MS calibration. Share raw spectral data and chromatograms in supplementary materials. Collaborative validation through inter-laboratory studies minimizes procedural variability. Purity thresholds (e.g., ≥95% by HPLC) should be enforced consistently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
